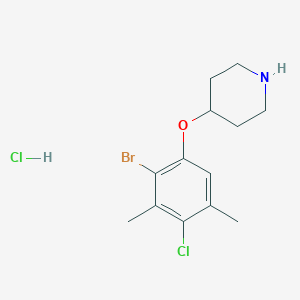amine CAS No. 1008119-69-4](/img/structure/B1525334.png)
[2-(Tert-butoxy)ethyl](methyl)amine
Overview
Description
“2-(Tert-butoxy)ethylamine” is an organic compound with the CAS Number: 1008119-69-4 . It has a molecular weight of 131.22 . The IUPAC name for this compound is 2-tert-butoxy-N-methylethanamine .
Molecular Structure Analysis
The InChI code for “2-(Tert-butoxy)ethylamine” is 1S/C7H17NO/c1-7(2,3)9-6-5-8-4/h8H,5-6H2,1-4H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
“2-(Tert-butoxy)ethylamine” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Antimicrobial Poly(oxazoline)s Synthesis
A study by Waschinski and Tiller (2005) developed Poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, synthesized using a novel bifunctional initiator, 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate. These polymers exhibited antimicrobial properties against Staphylococcus aureus, particularly with quaternary ammonium functions having 12 or more carbons. This research opens avenues for designing poly(oxazoline)-based antimicrobials with tailored properties by manipulating the chain length and terminal groups (Waschinski & Tiller, 2005).
Asymmetric Catalysis
Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study synthesized a series of ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, which demonstrated excellent enantioselectivities and high catalytic activities. These findings are significant for the pharmaceutical industry, as they facilitate the efficient preparation of chiral pharmaceutical ingredients, highlighting the utility of tert-butylmethylphosphino groups in enhancing asymmetric catalysis (Imamoto et al., 2012).
Synthesis of Amines
Ellman, Owens, and Tang (2002) demonstrated the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines, showcasing the pivotal role of the tert-butanesulfinyl group in activating imines for nucleophilic addition and its subsequent easy removal. Such synthetic strategies are crucial for developing new compounds in medicinal chemistry and materials science (Ellman et al., 2002).
Environmental Degradation of Oxygenates
Fayolle, Vandecasteele, and Monot (2001) investigated the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates. The study highlights the challenges and advances in understanding the biodegradation of compounds containing tertiary carbon structures and ether bonds. Such research is vital for developing strategies to mitigate the environmental impact of these widely used oxygenates (Fayolle et al., 2001).
Organic Synthesis and Polymer Chemistry
Research on tert-butoxycarbonyl (BOC) protected compounds, such as the work by Jing, Suzuki, and Matsumoto (2019), explores the thermal decomposition of methacrylate polymers containing the BOC moiety. This study sheds light on the deprotection mechanisms and the thermal stability of polymers, contributing to the fields of organic synthesis and polymer materials chemistry. Understanding the behavior of such protected groups under various conditions is crucial for designing new materials and chemicals with desired properties (Jing et al., 2019).
Safety and Hazards
“2-(Tert-butoxy)ethylamine” is associated with several hazard statements including H226, H314, and H335 . This indicates that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-methyl-2-[(2-methylpropan-2-yl)oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-5-8-4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCESGBQILBSYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696717 | |
| Record name | 2-tert-Butoxy-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008119-69-4 | |
| Record name | 2-tert-Butoxy-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)
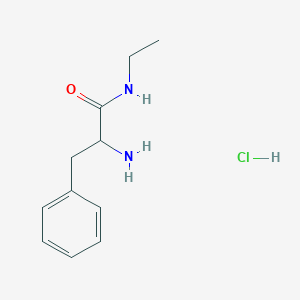
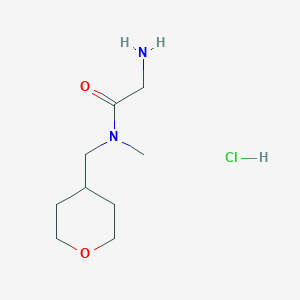
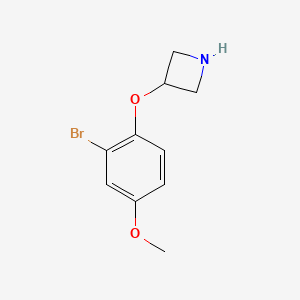
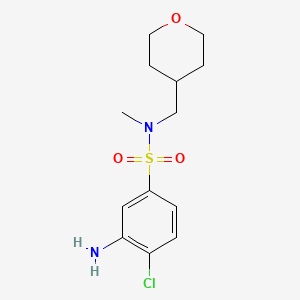
![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
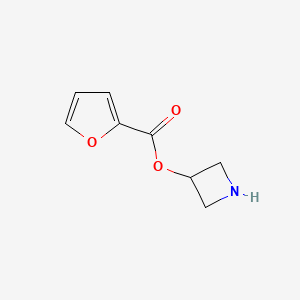
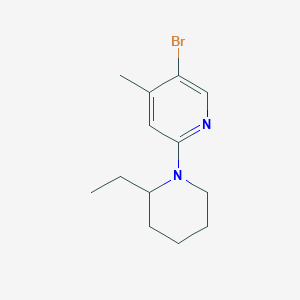
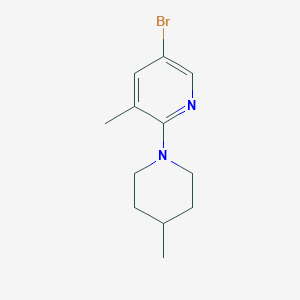
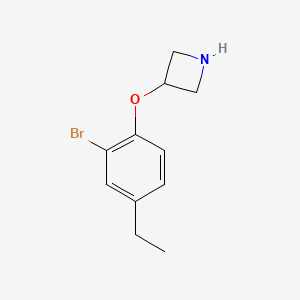
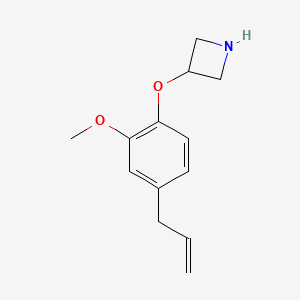
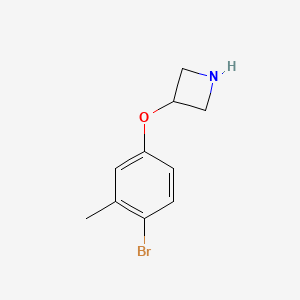
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
